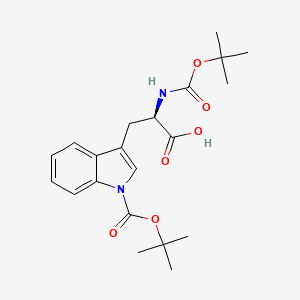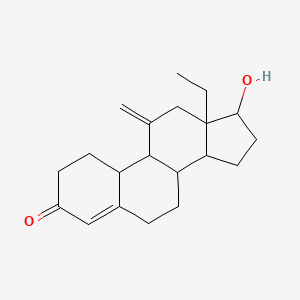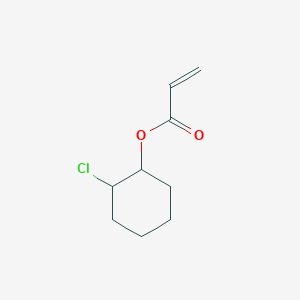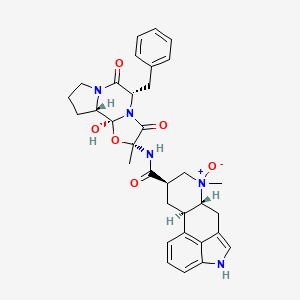
9,10-Dihydroergotamine N-Oxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9,10-Dihydroergotamine N-Oxide is a derivative of dihydroergotamine, an ergot alkaloid. This compound is known for its complex molecular structure and significant pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9,10-Dihydroergotamine N-Oxide typically involves the oxidation of dihydroergotamine. One common method is the reaction of dihydroergotamine with organic per-acids such as perbenzoic acid or peroxyacetic acid in an organic solvent . The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced purification techniques to achieve the required quality and yield. The production is typically carried out in specialized facilities equipped with the necessary safety and environmental controls .
Chemical Reactions Analysis
Types of Reactions: 9,10-Dihydroergotamine N-Oxide undergoes various chemical reactions, including:
Oxidation: Further oxidation can modify the compound’s functional groups.
Reduction: Reduction reactions can revert the compound to its parent form, dihydroergotamine.
Substitution: Substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Perbenzoic acid, peroxyacetic acid.
Reduction: Hydrogen gas with a suitable catalyst.
Substitution: Various halogenating agents and nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of different N-oxide derivatives, while reduction can yield dihydroergotamine .
Scientific Research Applications
9,10-Dihydroergotamine N-Oxide has several applications in scientific research:
Mechanism of Action
The mechanism of action of 9,10-Dihydroergotamine N-Oxide involves its interaction with serotonin receptors, particularly the 5-HT1B, 5-HT1D, and 5-HT1F receptors . By acting as an agonist at these receptors, the compound can modulate neurotransmitter release and vascular tone, which is believed to contribute to its therapeutic effects in migraine treatment. Additionally, it interacts with adrenergic and dopamine receptors, further influencing its pharmacological profile .
Comparison with Similar Compounds
Dihydroergotamine: The parent compound, used primarily for migraine treatment.
Ergotamine: Another ergot alkaloid with similar pharmacological properties.
Methysergide: A related compound used in the prevention of migraines.
Comparison: 9,10-Dihydroergotamine N-Oxide is unique due to its N-oxide functional group, which can alter its pharmacokinetics and pharmacodynamics compared to its parent compound, dihydroergotamine . This modification can potentially enhance its therapeutic effects and reduce side effects, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C33H37N5O6 |
|---|---|
Molecular Weight |
599.7 g/mol |
IUPAC Name |
(6aR,9R,10aR)-N-[(1S,2S,4R,7S)-7-benzyl-2-hydroxy-4-methyl-5,8-dioxo-3-oxa-6,9-diazatricyclo[7.3.0.02,6]dodecan-4-yl]-7-methyl-7-oxido-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinolin-7-ium-9-carboxamide |
InChI |
InChI=1S/C33H37N5O6/c1-32(31(41)37-25(14-19-8-4-3-5-9-19)30(40)36-13-7-12-27(36)33(37,42)44-32)35-29(39)21-15-23-22-10-6-11-24-28(22)20(17-34-24)16-26(23)38(2,43)18-21/h3-6,8-11,17,21,23,25-27,34,42H,7,12-16,18H2,1-2H3,(H,35,39)/t21-,23-,25+,26-,27+,32-,33+,38?/m1/s1 |
InChI Key |
AVVFHTBSWWBSQB-JKCGWWBLSA-N |
Isomeric SMILES |
C[C@@]1(C(=O)N2[C@H](C(=O)N3CCC[C@H]3[C@@]2(O1)O)CC4=CC=CC=C4)NC(=O)[C@@H]5C[C@H]6[C@@H](CC7=CNC8=CC=CC6=C78)[N+](C5)(C)[O-] |
Canonical SMILES |
CC1(C(=O)N2C(C(=O)N3CCCC3C2(O1)O)CC4=CC=CC=C4)NC(=O)C5CC6C(CC7=CNC8=CC=CC6=C78)[N+](C5)(C)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[1-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]dibenzothiophene](/img/structure/B13404413.png)
![[(2S)-3,3-dimethyl-4,4,7-trioxo-4lambda6-thia-1-azabicyclo[3.2.0]heptane-2-carbonyl]oxymethyl (2S)-6-[[(2R)-2-amino-2-phenylacetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B13404420.png)
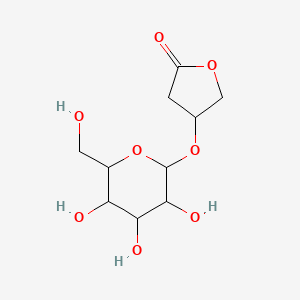
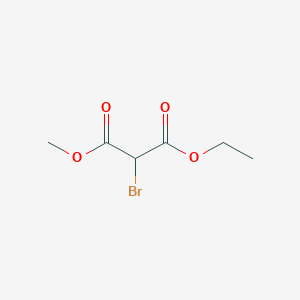
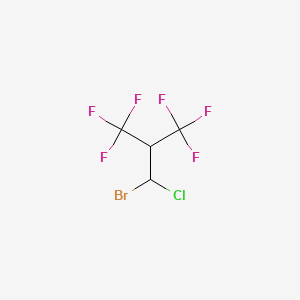

![1-[(2R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B13404454.png)
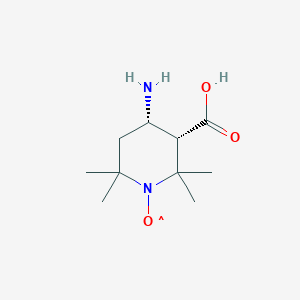
![(2S)-N-[(2R,3S,5R)-5-amino-3-hydroxy-1,6-diphenylhexan-2-yl]-3-methyl-2-[[methyl-[(2-propan-2-yl-1,3-thiazol-4-yl)methyl]carbamoyl]amino]butanamide](/img/structure/B13404462.png)
![[S(S)]-4-Methyl-N-[[4-[[tris(1-methylethyl)silyl]oxy]phenyl]methylene]bezenesulfinamide](/img/structure/B13404465.png)
